molecular formula C11H16N2 B3031233 (S)-2-Benzylpiperazine CAS No. 208655-19-0

(S)-2-Benzylpiperazine

Cat. No.: B3031233
CAS No.: 208655-19-0
M. Wt: 176.26 g/mol
InChI Key: RITMXTLCKYLIKW-NSHDSACASA-N
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Description

(S)-2-Benzylpiperazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Neurotoxicity and Neurological Effects : Benzylpiperazine derivatives have been explored for their neurotoxic effects. For example, Katz et al. (2018) conducted a study that provided insights into the neurotoxic mechanisms induced by benzylpiperazine derivatives, leading to neuronal cell death. This study highlighted the potential risks associated with the use of these compounds and their impact on neurological functions (Katz et al., 2018).

  • Carbonic Anhydrase Inhibitors : Research by Chiaramonte et al. (2018) showed that 2-Benzylpiperazine derivatives can act as potent inhibitors of human carbonic anhydrases. These compounds were tested for their ability to reduce intraocular pressure, making them potential candidates for treating conditions like glaucoma (Chiaramonte et al., 2018).

  • Electrochemical Analysis : The application of electrochemical methods for analyzing benzylpiperazine has been explored. Waddell et al. (2017) investigated the use of voltammetric analysis for detecting benzylpiperazine in various samples, highlighting the potential of electroanalysis in forensic and drug testing applications (Waddell et al., 2017).

  • Synthesis and Chemical Analysis : The synthesis of benzylpiperazine derivatives and their chemical analysis has been a subject of study. Liu et al. (2012) demonstrated a method for the synthesis of benzylpiperazine via continuous-flow hydrogenation, emphasizing an environmentally friendly and scalable approach (Liu et al., 2012).

  • Pharmacokinetic Studies : Studies like those conducted by Antia et al. (2009) have investigated the pharmacokinetics of benzylpiperazine in humans. This research is crucial for understanding the metabolism, distribution, and elimination of these compounds in the body (Antia et al., 2009).

Properties

IUPAC Name

(2S)-2-benzylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMXTLCKYLIKW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609662
Record name (2S)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208655-19-0
Record name (2S)-2-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 3-benzyl-piperazine-2,5-dione (14.98 g, 73 mmol, prepared following generally the procedure of Halpern and Westley, J. Org. Chem. 1968, 33, 864) in dry diethyl ether (500 mL) is added dropwise to a solution of lithium aluminum hydride (400 mL of a 1 M solution in diethyl ether, 400 mmol, 5.4 eq). The suspension is heated at reflux for 23 hours and then cooled to 0° C. Water (70 mL) is then cautiously added and the resulting suspension is warmed to room temperature. After 3 hours the suspension is filtered and the solid washed with diethyl ether (1 L). The filtrate is concentrated under vacuum to provide crude title compound (11.40 g, 88%) as a yellow, crystalline solid. A sample (2 g) is recrystallized from cyclohexane and then from toluene to provide the purified title compound (0.83 g) as a fine, white crystals: mp 80–81° C.
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzylpiperazine
Reactant of Route 2
(S)-2-Benzylpiperazine
Reactant of Route 3
(S)-2-Benzylpiperazine
Reactant of Route 4
(S)-2-Benzylpiperazine
Reactant of Route 5
(S)-2-Benzylpiperazine
Reactant of Route 6
(S)-2-Benzylpiperazine

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